molecular formula C12H15N3O4 B13029847 tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B13029847
M. Wt: 265.26 g/mol
InChI Key: QCTISLOHRDSULU-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a nitro group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolopyridine skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

    Cyclization: Acidic or basic conditions can be employed depending on the desired product.

Major Products Formed

    Reduction: Formation of tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking substrate access . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a compound with a complex structure that includes a pyrrolopyridine core. Its molecular formula is C₁₂H₁₅N₃O₄, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitro group and a tert-butyl ester, which are critical for its biological activity. The unique structural characteristics differentiate it from other pyrrolo compounds, making it a subject of interest in drug design.

Property Value
Molecular FormulaC₁₂H₁₅N₃O₄
Molecular Weight265.26 g/mol
Chemical ClassPyrrolopyridine

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antitumor Activity : Initial investigations indicate that it may inhibit the growth of certain cancer cell lines.
  • CNS Activity : There is emerging evidence of its effects on the central nervous system.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may modulate enzyme activities or interact with specific receptors involved in various biological pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study conducted by Deraeve et al. (2021) evaluated the antimicrobial properties of pyrrolo derivatives, including this compound. The results indicated significant activity against Mycobacterium tuberculosis, with an MIC (Minimum Inhibitory Concentration) below 0.15 µM for some derivatives .
  • Antitumor Activity :
    In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine were assessed for their antiproliferative effects on human cancer cell lines. The findings suggested that modifications in the chemical structure could enhance antitumor efficacy .
  • CNS Activity :
    Research focusing on pyrrolopyridine derivatives has indicated their potential as CNS-active agents. These compounds may interact with neurotransmitter systems or modulate neuronal excitability, although specific studies on tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine are still forthcoming .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound Name Molecular Formula Key Differences
Tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylateC₁₂H₁₅BrN₃O₄Contains a bromo substituent instead of a nitro group
Tert-butyl 2-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylateC₁₂H₁₅BrN₃O₄Different position of bromo substituent
Tert-butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateC₁₂H₁₅ClN₄O₄Contains a chloro substituent and a different ring structure

These comparisons highlight the unique features of tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine and its potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 3-nitro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-6-8-4-9(15(17)18)5-13-10(8)7-14/h4-5H,6-7H2,1-3H3

InChI Key

QCTISLOHRDSULU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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